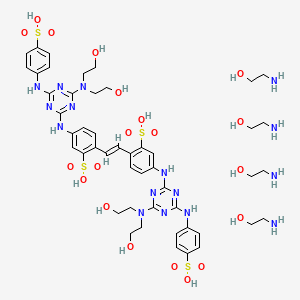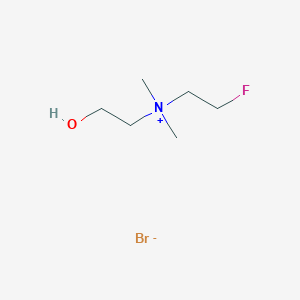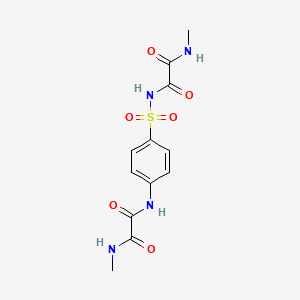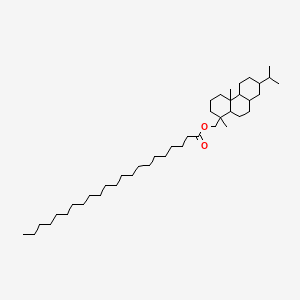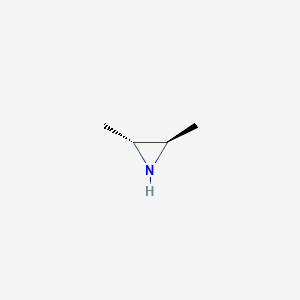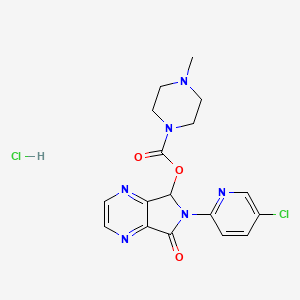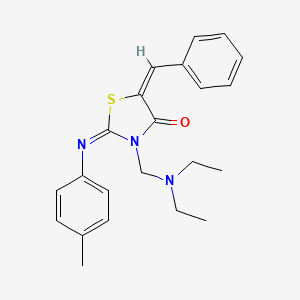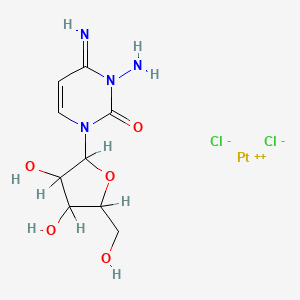
3-Aminocytidinedichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is a complex compound that combines the properties of a nucleoside analog and a platinum-based chemotherapeutic agent. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer treatment. The nucleoside analog component, 1-beta-D-arabinofuranosylcytosine, is known for its antiviral and antitumor activities, while the platinum component, dichloroplatinum(II), is a well-established chemotherapeutic agent used in various cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple steps. The initial step typically includes the preparation of 1-beta-D-arabinofuranosylcytosine, which can be synthesized through the condensation of cytosine with D-arabinose. This reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond .
The next step involves the introduction of the platinum moiety. This is achieved by reacting 1-beta-D-arabinofuranosylcytosine with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of a suitable ligand. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The platinum moiety can participate in substitution reactions, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange reactions can be facilitated using various ligands such as ammonia or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between nucleoside analogs and platinum-based drugs.
Biology: The compound is investigated for its effects on cellular processes, including DNA replication and repair.
Mechanism of Action
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple pathways:
DNA Interaction: The nucleoside analog component incorporates into DNA, disrupting DNA synthesis and function.
Platinum Binding: The platinum moiety forms cross-links with DNA, leading to DNA damage and apoptosis.
Molecular Targets: The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-beta-D-arabinofuranosylcytosine (Ara-C): A nucleoside analog used in the treatment of leukemia.
Cisplatin: A platinum-based chemotherapeutic agent widely used in cancer treatment.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity compared to cisplatin.
Uniqueness
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual functionality, combining the properties of a nucleoside analog and a platinum-based drug. This dual action enhances its efficacy and provides a broader spectrum of activity against various cancer types .
Properties
CAS No. |
84738-86-3 |
|---|---|
Molecular Formula |
C9H14Cl2N4O5Pt |
Molecular Weight |
524.22 g/mol |
IUPAC Name |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
InChI Key |
PONODDBYMYDKIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


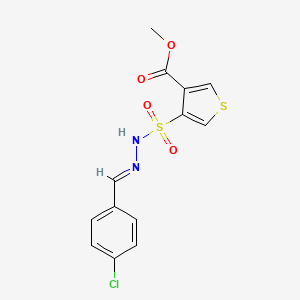
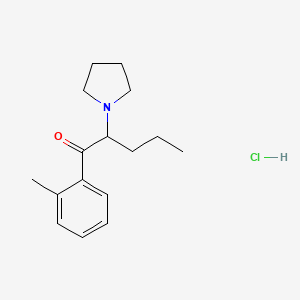

![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
